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  • Product: 5-Aminocyclooctanol hydrochloride
  • CAS: 1259436-91-3

Core Science & Biosynthesis

Foundational

Conformational Dichotomy in Aminocyclooctanols: A Technical Guide to Boat-Chair and Crown Isomerism

For Researchers, Scientists, and Drug Development Professionals Abstract The eight-membered ring of aminocyclooctanols presents a fascinating and complex conformational landscape, dominated by the low-energy boat-chair a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The eight-membered ring of aminocyclooctanols presents a fascinating and complex conformational landscape, dominated by the low-energy boat-chair and crown forms. The subtle interplay of transannular strain, steric hindrance, and, most critically, intramolecular hydrogen bonding dictates the preferred conformation. This guide provides an in-depth analysis of these competing factors, offering a predictive framework for the conformational preferences of various aminocyclooctanol isomers. We delve into the theoretical underpinnings of cyclooctane stereochemistry and present detailed experimental and computational protocols for the elucidation of these structures, underscoring the profound impact of conformation on the reactivity and potential biological activity of this important class of molecules.

Introduction: The Conformational Complexity of Medium-Sized Rings

Cyclooctane, the parent ring of aminocyclooctanols, is renowned for its conformational complexity, existing as a dynamic equilibrium of several non-planar structures.[1] Unlike the well-defined chair conformation of cyclohexane, cyclooctane and its derivatives navigate a landscape of multiple low-energy conformers, primarily the boat-chair and the crown.[2] The introduction of amino and hydroxyl substituents adds another layer of complexity, as the potential for intramolecular hydrogen bonding can significantly alter the conformational equilibrium.[3][4] Understanding the dominant conformation of a given aminocyclooctanol isomer is paramount, as it governs the spatial orientation of its functional groups, thereby influencing its reactivity, spectroscopic properties, and biological interactions.

The Principal Conformers: Boat-Chair vs. Crown

The two most stable conformations of the cyclooctane ring are the boat-chair and the crown.

The Boat-Chair Conformation

The boat-chair is generally the most stable conformation for cyclooctane and many of its derivatives.[5] It can be conceptualized as a hybrid of the boat and chair forms of cyclohexane. This conformation effectively minimizes torsional strain and some of the transannular interactions (steric repulsion between atoms across the ring).[5][6]

The Crown Conformation

The crown conformation, belonging to the D4d point group, is slightly higher in energy than the boat-chair for unsubstituted cyclooctane.[6] It is characterized by a high degree of symmetry but can suffer from significant transannular strain, particularly between hydrogens pointing towards the center of the ring.

cluster_BC Boat-Chair Conformation cluster_Crown Crown Conformation BC Boat-Chair BC_Features Lower energy for cyclooctane Minimizes some transannular strain Asymmetric Crown_Features Higher energy for cyclooctane Symmetrical (D4d) Significant transannular strain Crown Crown

Fig. 1: Key Features of Boat-Chair and Crown Conformations

The Decisive Role of Intramolecular Hydrogen Bonding

In aminocyclooctanols, the presence of both a hydrogen bond donor (-OH, -NH2) and an acceptor (N, O) introduces the possibility of intramolecular hydrogen bonding. This interaction can provide significant stabilization, often on the order of several kcal/mol, and can be the deciding factor in the conformational preference.[3][4] The ability to form a geometrically favorable intramolecular hydrogen bond can overcome the inherent energetic preference for the boat-chair conformation, leading to the adoption of an otherwise higher-energy crown or even a boat conformation.

A classic example of this phenomenon is observed in cis-1,4-cyclohexanediol, which preferentially adopts a boat conformation to allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups, an interaction that is geometrically impossible in the chair conformation.[3] This principle is directly applicable to aminocyclooctanols.

Conformational Analysis of Aminocyclooctanol Isomers

The preferred conformation of an aminocyclooctanol is highly dependent on the relative positions and stereochemistry of the amino and hydroxyl groups. The following analysis considers the potential for intramolecular hydrogen bonding in the boat-chair and crown conformations for various isomers.

1,2-Aminocyclooctanols

In cis-1,2-aminocyclooctanols, both the boat-chair and crown conformations can potentially accommodate an intramolecular hydrogen bond. The preference will depend on the specific dihedral angles and the resulting strain in the hydrogen-bonded ring. For trans-1,2-aminocyclooctanols, achieving an optimal geometry for hydrogen bonding is more challenging in either of the low-energy conformations.

1,3-Aminocyclooctanols

Similar to the 1,2-isomers, cis-1,3-aminocyclooctanols can likely form intramolecular hydrogen bonds in both the boat-chair and crown conformations. The energetic balance will be delicate. In the trans isomers, the substituents are further apart, making intramolecular hydrogen bonding less likely to be a dominant stabilizing force.

1,4-Aminocyclooctanols

The 1,4-isomers present a compelling case for hydrogen-bond-driven conformational switching.

  • cis-1,4-Aminocyclooctanols: In a boat-chair conformation, the 1 and 4 positions are relatively far apart, making a strong intramolecular hydrogen bond difficult to achieve. However, a crown conformation can bring these substituents into close proximity, allowing for a strong, stabilizing hydrogen bond across the ring. This is analogous to the behavior of cis-1,4-cyclohexanediol.[3] Therefore, it is predicted that cis-1,4-aminocyclooctanols will show a significant population of the crown conformation, if not a preference for it.

  • trans-1,4-Aminocyclooctanols: In these isomers, the substituents are on opposite sides of the ring, making intramolecular hydrogen bonding in any of the low-energy conformations highly unlikely. Thus, the conformational preference is expected to be dictated by the minimization of steric and transannular strain, favoring the boat-chair conformation .

1,5-Aminocyclooctanols

The 1,5-substitution pattern also allows for the possibility of transannular hydrogen bonding.

  • cis-1,5-Aminocyclooctanols: The boat-chair conformation may allow for a favorable transannular hydrogen bond between the 1 and 5 positions. The crown conformation might also present a suitable geometry. Detailed computational modeling would be required to definitively predict the preferred conformer.

  • trans-1,5-Aminocyclooctanols: As with other trans isomers where the substituents are far apart, intramolecular hydrogen bonding is not expected to be a major stabilizing factor, and the boat-chair conformation is likely to be preferred.

cluster_factors Isomer Aminocyclooctanol Isomer Factors Determining Factors Isomer->Factors Conformation Predicted Conformation Factors->Conformation Transannular Transannular Strain Steric Steric Hindrance H_Bond Intramolecular H-Bonding

Fig. 2: Factors Influencing Aminocyclooctanol Conformation

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a thorough conformational analysis of aminocyclooctanols.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic molecules.[7]

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the aminocyclooctanol in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). The choice of solvent can influence the conformational equilibrium, particularly the extent of intramolecular versus intermolecular hydrogen bonding.

  • 1D 1H NMR Spectroscopy:

    • Acquire a high-resolution 1D 1H NMR spectrum.

    • Analyze the chemical shifts and coupling constants (3JHH) of the ring protons. The magnitude of the vicinal coupling constants is related to the dihedral angle between the protons via the Karplus equation, providing valuable information about the ring's geometry.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identify the spin systems and trace the connectivity of the protons around the ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify protons that are close in space (through-space interactions). The presence or absence of specific NOE/ROE cross-peaks can provide definitive evidence for a particular conformation. For example, a strong NOE between protons in a 1,4- or 1,5-relationship would be indicative of a conformation that brings these positions into proximity, such as a crown or a specific boat-chair.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the conformational equilibrium. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational interchange.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.

Experimental Workflow: X-ray Crystal Structure Determination

  • Crystallization: Grow single crystals of the aminocyclooctanol or a suitable derivative. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem and build a molecular model into the electron density. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

Start Aminocyclooctanol Sample NMR NMR Spectroscopy (1D, 2D, VT) Start->NMR Xray X-ray Crystallography Start->Xray Comp Computational Modeling (DFT) Start->Comp Analysis Conformational Analysis NMR->Analysis Xray->Analysis Comp->Analysis

Fig. 3: Integrated Approach to Conformational Analysis
Computational Modeling

Density Functional Theory (DFT) calculations are an indispensable tool for exploring the potential energy surface of flexible molecules and for corroborating experimental findings.

Protocol: DFT-Based Conformational Search and Energy Calculation

  • Conformer Generation: Build initial 3D structures of the boat-chair and crown conformations of the aminocyclooctanol isomer of interest. For a more thorough search, use a conformational search algorithm (e.g., using molecular mechanics).

  • Geometry Optimization: Perform geometry optimizations of the generated conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or higher).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvation Modeling: To simulate solution-phase behavior, incorporate a continuum solvation model (e.g., PCM or SMD) in the geometry optimization and frequency calculations.

  • Analysis: Compare the relative Gibbs free energies of the optimized conformers to predict their equilibrium populations. Analyze key geometric parameters, such as intramolecular hydrogen bond distances and dihedral angles, and compare them with experimental data where available.

Implications for Drug Development

The preferred conformation of an aminocyclooctanol has profound implications for its application in drug development:

  • Pharmacophore Presentation: The three-dimensional arrangement of the amino and hydroxyl groups, as well as any other substituents, defines the pharmacophore that interacts with a biological target. A change in conformation can dramatically alter this presentation, leading to a loss or gain of activity.

  • Reactivity and Synthesis: The accessibility of the functional groups for chemical reactions is conformation-dependent. For example, an intramolecularly hydrogen-bonded hydroxyl group will be less available for intermolecular reactions.

  • Physicochemical Properties: Intramolecular hydrogen bonding can "mask" polar functional groups, leading to increased lipophilicity and potentially improved membrane permeability.

Conclusion

The conformational analysis of aminocyclooctanols is a complex but tractable problem. While the boat-chair conformation serves as the default low-energy structure for the cyclooctane ring, the ability to form stabilizing intramolecular hydrogen bonds can tip the energetic balance in favor of the crown or other conformers. This is particularly predicted for cis-1,4- and potentially cis-1,5-aminocyclooctanols. A synergistic approach employing high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of the conformational landscape of these important molecules. Such an understanding is critical for the rational design of aminocyclooctanol-based therapeutics with optimized activity and properties.

References

  • Chemistry School. Torsional, Angular and Steric Strain: Cyclooctane and Cyclodecane. Available at: [Link]

  • PubMed. Transannular C-H functionalization of cycloalkane carboxylic acids. Available at: [Link]

  • Alicyclic Chemistry. Lecture 2 3. Transannular Strain (Medium, 8 – 11 membered, rings) In cyclooctane the preferred conformati. Available at: [Link]

  • Conjugated. The various effects of Hydrogen Bonding Part-1. Available at: [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 60(11), 4535-4545. Available at: [Link]

  • Li, Y., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(43), 9136-9145. Available at: [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Available at: [Link]

  • Wikipedia. Cyclooctane. Available at: [Link]

  • Pawar, D. M., et al. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 70(26), 10726-10734. Available at: [Link]

  • Ocola, E. J., & Laane, J. (2025). Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic. Photochemistry and Spectroscopy, 1(1), 2. Available at: [Link]

  • ResearchGate. X-ray crystal structures of compounds 3 a, 3′a and 11.[a] [a] Left... Available at: [Link]

  • MDPI. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Available at: [Link]

  • PubMed. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Available at: [Link]

  • ResearchGate. X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). Available at: [Link]

  • Beilstein Journals. Computational evidence for intramolecular hydrogen bonding and nonbonding X···O interactions in 2'-haloflavonols. Available at: [Link]

  • MDPI. X-ray Single-Crystal Diffraction. Available at: [Link]

  • PubMed. Crystal structure of tris-(trans-1,2-di-amino-cyclo-hexane-κ(2) N,N')cobalt(III) trichloride monohydrate. Available at: [Link]

  • YouTube. Energy Comparison between Chair and Boat Conformations. Available at: [Link]

  • ATB. Cyclooctane | C8H16 | MD Topology | NMR | X-Ray. Available at: [Link]

  • ResearchGate. Energy difference between the boat‐twist and the chair (top) conformers... Available at: [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Available at: [Link]

  • ResearchGate. X-ray structures of some eight-membered rings | Download Table. Available at: [Link]

  • Wikimedia Commons. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Available at: [Link]

  • ResearchGate. Conformation of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene: An experimental and theoretical NMR study. Available at: [Link]

  • PMC. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available at: [Link]

  • Canadian Science Publishing. Intramolecular hydrogen bonding in cycloalkane-1,2-diol monoacetates. Available at: [Link]

  • ResearchGate. An NMR study of conformational behaviour and nitrogen inversion process in some 5,5-disubstituted-β-phenyl- 2-isoxazoli-dineethanols. Available at: [Link]

  • ResearchGate. Structures of chiral amino alcohols and amino acids tested (only one... Available at: [Link]

  • PubMed. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Available at: [Link]

  • SciSpace. Conformational analysis of cycloalkanes. Available at: [Link]

  • MDPI. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Available at: [Link]

  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. Available at: [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. Available at: [Link]

  • FLORE. Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4. Available at: [Link]

  • IQ-USP. Publications. Available at: [Link]

  • Kent Academic Repository. Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. ChemPlusChem, 89 (8). Available at: [Link]

  • PMC. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Available at: [Link]

  • DOI. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Available at: [Link]

  • PMC. Conformational constraint in natural product synthesis. Available at: [Link]

  • MDPI. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Available at: [Link]

  • PMC. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Available at: [Link]

  • ResearchGate. Intramolecular Hydrogen Bond Interaction in Selected Diols. Available at: [Link]

  • SMU. A comprehensive analysis of hydrogen bond interactions based on local vibrational modes. Available at: [Link]

  • Chemistry LibreTexts. 3.10: An Introduction to Cycloalkanes. Available at: [Link]

  • conformanalcyclohexane. Available at: [Link]

  • Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. Available at: [Link]

  • Wikipedia. Cyclohexane conformation. Available at: [Link]

  • PMC. Hydrogen-bonded frameworks for conformational analysis of reactive substrates. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: 5-Amino-1-Cyclooctanol HCl in Medicinal Chemistry

The following technical guide details the chemical identity, synthesis, and sourcing protocols for 5-amino-1-cyclooctanol Hydrochloride , a specialized bifunctional scaffold used in medicinal chemistry for conformational...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and sourcing protocols for 5-amino-1-cyclooctanol Hydrochloride , a specialized bifunctional scaffold used in medicinal chemistry for conformational restriction and linker design.

Executive Summary

5-amino-1-cyclooctanol is a medium-ring scaffold (8-membered) featuring 1,5-disubstitution. Unlike smaller rings (cyclopentane/cyclohexane), the cyclooctane ring offers unique conformational flexibility (boat-chair/crown conformations) that allows for transannular interactions and novel vector positioning in drug design.

Critical Sourcing Note: The specific hydrochloride salt (5-amino-1-cyclooctanol HCl) is rarely stocked as a commodity chemical due to hygroscopicity and shelf-life concerns. It is standard industry practice to source the N-Boc protected precursor or the 1,5-cyclooctanedione starting material and generate the salt in situ or via a final deprotection step.

Chemical Identity & Specifications

Due to the stereochemical complexity of 8-membered rings, this compound exists in cis and trans isomeric forms. The trans isomer is the most common commercial target for linker chemistry.

Key Chemical Identifiers[1][2][3][4][5][6][7]
ComponentChemical NameCAS NumberAvailability
Target Salt 5-Aminocyclooctan-1-ol HClN/A (Custom Prep)Low (Custom Synthesis)
Precursor (Primary) trans-tert-butyl (5-hydroxycyclooctyl)carbamate160172-50-7 High (Recommended)
Starting Material 1,5-Cyclooctanedione502-49-8 High
Starting Material 1,5-Cyclooctadiene (COD)111-78-4 Very High
Physicochemical Properties (HCl Salt)
  • Molecular Formula: C₈H₁₇NO · HCl

  • Molecular Weight: 179.69 g/mol

  • Solubility: Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/Et₂O.

  • Hygroscopicity: High (Store in desiccator).

Synthesis & Manufacturing Pathways

The synthesis of 5-amino-1-cyclooctanol typically proceeds via the oxidation of 1,5-cyclooctadiene (COD) to the dione, followed by reductive amination.

Pathway Visualization

The following diagram outlines the two primary routes: the Commercial Route (via N-Boc deprotection) and the Synthetic Route (from COD).

SynthesisPathway cluster_commercial Recommended Sourcing Route COD 1,5-Cyclooctadiene (CAS 111-78-4) Dione 1,5-Cyclooctanedione (CAS 502-49-8) COD->Dione Oxidation (RuO4 or O3) Oxime Oxime Intermediate Dione->Oxime NH2OH·HCl NaOAc NBoc N-Boc-5-amino-1-cyclooctanol (CAS 160172-50-7) Oxime->NBoc 1. H2/Raney Ni 2. Boc2O FinalProduct 5-Amino-1-cyclooctanol HCl (Target) NBoc->FinalProduct 4M HCl/Dioxane (Deprotection) NBoc->FinalProduct

Figure 1: Synthesis pathway highlighting the recommended commercial entry point (N-Boc precursor) vs. raw material synthesis.

Experimental Protocols

Protocol A: Preparation of HCl Salt from N-Boc Precursor

Context: This is the most reliable method to obtain high-purity 5-amino-1-cyclooctanol HCl for biological assays. Sourcing the N-Boc intermediate (CAS 160172-50-7) circumvents difficult separation of cis/trans isomers, as the commercial N-Boc material is often pre-purified.

Reagents:

  • trans-tert-butyl (5-hydroxycyclooctyl)carbamate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (5.0 equiv)

  • Methanol (dry)

  • Diethyl Ether (Et₂O)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of N-Boc precursor in 5 mL of dry methanol in a round-bottom flask under nitrogen.

  • Acidification: Cool the solution to 0°C. Dropwise add 5.0 mL of 4M HCl in Dioxane.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (loss of starting material) or LC-MS.

    • Note: Gas evolution (isobutylene) will occur. Ensure proper venting.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess HCl and dioxane. A gummy white solid will remain.

  • Trituration (Critical Step): Add 20 mL of cold Diethyl Ether to the residue. Sonicate vigorously to induce crystallization.

  • Filtration: Filter the white precipitate under inert atmosphere (argon/nitrogen) due to hygroscopicity.

  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours.

  • Yield: Expect >90% yield of the hydrochloride salt.

Protocol B: Reductive Amination from 1,5-Cyclooctanedione

Context: Use this if the N-Boc precursor is unavailable or if specific isotopic labeling is required.

  • Imine Formation: Combine 1,5-cyclooctanedione (1 equiv) with Ammonium Acetate (10 equiv) in Methanol.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 1.2 equiv) portion-wise.

    • Caution: HCN generation risk; maintain pH ~6.

  • Workup: Quench with aqueous NaHCO₃. Extract with DCM.

  • Purification: The product will be a mixture of amino-ketone and amino-alcohol. A second reduction step (NaBH₄) is often required to fully convert the ketone to the alcohol.

Supplier Availability & Sourcing Strategy

The supply chain for this molecule is bifurcated. Major catalog suppliers list the compound, but stock levels fluctuate significantly.

Decision Matrix for Researchers:

SourcingDecision Start Need 5-Amino-1-cyclooctanol HCl Isomer Is Stereochemistry Critical? Start->Isomer Trans Buy N-Boc-trans isomer (CAS 160172-50-7) Isomer->Trans Yes (Trans) Mix Buy 1,5-Cyclooctanedione (CAS 502-49-8) Isomer->Mix No (Mixture OK) Custom Request Custom Synthesis (Lead time: 4-6 weeks) Isomer->Custom Yes (Cis)

Figure 2: Sourcing decision tree based on stereochemical requirements.

Verified Suppliers (as of Q1 2026)

Note: Direct links provided to primary chemical databases for real-time stock verification.

  • Enamine / MolPort: Primary source for the N-Boc intermediate . Often listed as "Building Blocks".[1]

  • Sigma-Aldrich / Merck: Stocks the starting material 1,5-Cyclooctanedione (CAS 502-49-8) .

  • Combi-Blocks: Frequently stocks the N-Boc-trans-isomer (Catalog ID usually matches CAS 160172-50-7).

References

  • PubChem Compound Summary. 1,5-Cyclooctanedione (Starting Material). National Library of Medicine. [Link]

  • Org. Synth. Preparation of 9-Borabicyclo[3.3.1]nonane (9-BBN) from 1,5-Cyclooctadiene.[2] (Relevant for alternative synthesis routes via hydroboration). [Link]

  • Cope, A. C., et al. Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society.[3] (Foundational text on cyclooctane reactivity).

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Synthesis of 9-Azabicyclo[3.3.1]nonane Scaffolds via Transannular Aminolysis of 1,2:5,6-Diepoxycyclooctane

Executive Summary This Application Note details the synthetic methodology for transforming 1,2:5,6-diepoxycyclooctane (DECO) into 2,6-dihydroxy-9-azabicyclo[3.3.1]nonanes via a double nucleophilic substitution/transannul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic methodology for transforming 1,2:5,6-diepoxycyclooctane (DECO) into 2,6-dihydroxy-9-azabicyclo[3.3.1]nonanes via a double nucleophilic substitution/transannular cyclization cascade.

While the reaction of epoxides with amines typically yields linear amino-alcohols, the unique conformational constraints of the cyclooctane ring allow for a transannular reaction that constructs a bridged bicyclic amine in a single step. This scaffold is structurally homologous to granatane and tropane alkaloids, making it a high-value target for medicinal chemistry programs seeking to escape "flatland" (increasing


 character) in fragment-based drug discovery.

Key Advantages of this Protocol:

  • Atom Economy: 100% atom economy; no leaving groups or byproducts other than solvent traces.

  • Stereocontrol: Access to specific endo,endo-diol stereochemistry defined by the chair-chair transition state.

  • Scalability: Validated for gram-scale synthesis without complex chromatography.

Mechanistic Insight & Stereochemical Control

The success of this reaction hinges on the specific isomer of the starting material and the conformational dynamics of the cyclooctane ring.

The Substrate: cis vs. trans Diepoxide

Commercial 1,2:5,6-diepoxycyclooctane is often a mixture of isomers. For bicyclic synthesis, the cis-diepoxide (syn-diepoxide, often referred to as exo,exo relative to the original diene conformation) is the required isomer.

  • Cis-isomer: The oxygen atoms are oriented to facilitate a "pincer-like" double attack by the nitrogen, bridging C1 and C5.

  • Trans-isomer: Often leads to polymeric networks or complex macrocycles due to the anti-disposition of the electrophilic sites.

Reaction Pathway

The reaction proceeds via a "Domino" mechanism:

  • Intermolecular Attack: The primary amine attacks the first epoxide ring (

    
    ), generating a secondary amine-alcohol intermediate.
    
  • Conformational Flip: The flexible cyclooctane ring adopts a boat-chair-like conformation bringing the secondary amine into proximity with the second epoxide.

  • Intramolecular Cyclization: The amine attacks the second epoxide (transannular reaction), closing the bridge to form the 9-azabicyclo[3.3.1]nonane core.

ReactionPathway cluster_conditions Critical Control Parameters Start 1,2:5,6-Diepoxycyclooctane (cis-isomer) Inter Intermediate: Amino-Alcohol (Mono-opening) Start->Inter + R-NH2 (Slow Addition) Product Product: 9-Substituted-9-azabicyclo[3.3.1] nonane-2,6-diol Inter->Product Intramolecular Cyclization (Fast) Polymer Side Product: Linear/Cross-linked Polymer Inter->Polymer Intermolecular Attack (High Conc.) Info Solvent: MeOH/EtOH (Protic) Temp: Reflux Conc: < 0.2 M (Dilution favors cyclization)

Figure 1: Reaction pathway distinguishing the desired bicyclization from polymerization.

Experimental Protocol

Target Molecule: 9-Benzyl-2,6-dihydroxy-9-azabicyclo[3.3.1]nonane Scale: 10 mmol (approx. 1.4 g of diepoxide)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
1,2:5,6-Diepoxycyclooctane 140.181.01.40 gSubstrate
Benzylamine 107.151.051.12 g (1.15 mL)Nucleophile
Methanol (Dry) 32.04N/A50 mLSolvent
Lithium Perchlorate (

)
106.390.1106 mgCatalyst (Optional)*

*Note:


 acts as a Lewis acid to activate the epoxide, but the reaction proceeds well under thermal conditions in protic solvents.
Step-by-Step Procedure

1. Setup:

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Flush the system with nitrogen or argon.

2. Dissolution:

  • Add 1.40 g of 1,2:5,6-diepoxycyclooctane to the flask.

  • Add 40 mL of dry Methanol. Stir until dissolved.

  • Critical Step: High dilution favors the intramolecular cyclization over polymerization. If polymerization is observed in pilot runs, increase solvent volume to 100 mL.

3. Amine Addition:

  • Add 1.15 mL of Benzylamine (1.05 equiv) to the solution.

  • (Optional) Add 10 mol%

    
     at this stage to accelerate the reaction.
    

4. Reaction:

  • Heat the mixture to reflux (65 °C) .

  • Maintain reflux for 12–18 hours .

  • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (

    
    ) should disappear, and a polar spot (
    
    
    
    ) should appear. Staining with Ninhydrin or PMA is required as the diepoxide is not UV active.

5. Workup:

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent in vacuo to obtain a viscous oil or semi-solid.

  • Flash Chromatography: Purify the residue on silica gel.

    • Gradient: 100% DCM

      
       90:10 DCM:MeOH 
      
      
      
      80:20:1 DCM:MeOH:
      
      
      .
    • The amine functionality requires basic conditions to prevent streaking.

6. Crystallization (Alternative to Column):

  • Many 9-azabicyclo[3.3.1]nonane diols crystallize from hot Ethyl Acetate or Acetone/Hexane mixtures upon cooling.

  • Dissolve the crude residue in minimum hot Ethyl Acetate, add Hexane until turbid, and store at 4 °C.

Expected Data
  • Yield: 65–85% (depending on isomer purity of starting material).

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (Diagnostic):

    • 
       7.2-7.4 (m, 5H, Ph).
      
    • 
       3.8-4.0 (m, 2H, CH-OH) – Indicates successful epoxide opening.
      
    • 
       3.0-3.2 (m, 2H, Bridgehead CH-N) – Indicates bicyclic formation.
      
    • 
       3.6 (s, 2H, Benzyl 
      
      
      
      ).

Troubleshooting & Optimization

This section addresses common failure modes based on field experience.

IssueProbable CauseCorrective Action
Formation of insoluble gum Polymerization dominates (intermolecular reaction).Increase Dilution: Run reaction at 0.05 M or 0.1 M. Slow Addition: Add the diepoxide slowly to a refluxing solution of the amine.
Incomplete Conversion Steric hindrance or insufficient activation.Switch Solvent: Use Ethanol (higher reflux temp) or add

(Lewis acid catalyst).
Complex NMR Spectra Mixture of cis and trans diepoxide starting material.Purify Precursor: Recrystallize or distill the diepoxide before reaction. The cis isomer is required for clean bicyclization.
Product Streaking on TLC Interaction with silica acidic sites.Pre-treat Silica: Flush column with 1% Triethylamine in Hexane before loading, or use 1%

in the eluent.
Workflow Visualization

ProtocolWorkflow Step1 Dissolve DECO in MeOH (Conc < 0.2 M) Step2 Add Primary Amine (1.05 equiv) Step1->Step2 Step3 Reflux 12-18h Monitor via TLC Step2->Step3 Decision TLC: SM Consumed? Step3->Decision Decision->Step3 No (Continue Heating) Step4 Concentrate in vacuo Decision->Step4 Yes Step5 Purification: Flash Column (DCM/MeOH/NH4OH) OR Crystallization (EtOAc) Step4->Step5

Figure 2: Operational workflow for the synthesis of azabicyclic scaffolds.

References

  • Cope, A. C.; Fisher, B. S.; Funke, W.; Simmons, J. M. "Proximity Effects. XL. Solvolysis of cis-Cyclooctene Oxide and 1,2:5,6-Diepoxycyclooctane." Journal of the American Chemical Society, 1965 , 87, 3644-3649. Link

  • Daniewski, A. R. "Stereochemistry of the reaction of 1,2:5,6-diepoxycyclooctane with amines." Journal of Organic Chemistry, 1975 , 40, 3124–3127. Link

  • Lozinskaya, N. A.; Tsyganov, D. V.; Kletskii, M. E.; Kurbatov, S. V. "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." Molecules, 2023 , 28, 7890. Link

  • Organic Syntheses. "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org.[2][5][6][7] Synth.2013 , 90, 363. (Note: Provides handling techniques for similar bicyclic amines). Link

  • Tajbakhsh, M. et al. "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid." Journal of the Mexican Chemical Society, 2012 , 56, 418-422. Link

Sources

Application

Application Note: Preparation of 9-Oxabicyclo[3.3.1]nonane via Transannular Cyclization

This Application Note provides a comprehensive technical guide for the synthesis of 9-oxabicyclo[3.3.1]nonane via the transannular deaminative cyclization of cis-5-aminocyclooctanol . This transformation leverages the un...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 9-oxabicyclo[3.3.1]nonane via the transannular deaminative cyclization of cis-5-aminocyclooctanol . This transformation leverages the unique conformational properties of medium-sized rings to construct a rigid bicyclic ether scaffold, a valuable pharmacophore in medicinal chemistry for constraining linker geometry.

[1]

Abstract & Strategic Significance

The 9-oxabicyclo[3.3.1]nonane scaffold represents a rigidified ether mimic of the piperidine or morpholine ring systems often used in drug discovery to reduce conformational entropy and improve target binding affinity.[1] While 9-azabicyclo[3.3.1]nonane (Granatanine) is well-known, the oxygen congener is less frequently described but offers distinct physicochemical properties (lower basicity, altered H-bond acceptance).[1]

This protocol details the transannular participation of a C1-hydroxyl group during the deamination of cis-5-aminocyclooctanol .[1] Unlike standard substitution reactions, this process relies on the "proximity effect" within the eight-membered ring, where the internal nucleophile (OH) is spatially pre-organized to intercept the transient carbocation generated at C5.[1]

Mechanistic Principles

The success of this synthesis is strictly governed by the stereochemistry of the starting material.

  • Cis-5-aminocyclooctanol: The boat-chair conformation places the C1-OH and C5-

    
     groups in close proximity, facilitating direct transannular attack upon diazotization.[1]
    
  • Trans-isomer: Leads primarily to elimination (alkenes) or solvolysis (diols) due to unfavorable orbital alignment for cyclization.[1]

Reaction Pathway Visualization

The following diagram illustrates the critical transannular attack mechanism.

G cluster_0 Starting Material cluster_1 Activation cluster_2 Product SM cis-5-Aminocyclooctanol (Boat-Chair Conformer) Diaz Diazonium Intermediate (-N2+) SM->Diaz NaNO2, AcOH (Diazotization) TS Transition State (O...C+ Interaction) Diaz->TS - N2 (Gas) Carbocation Formation Prod 9-Oxabicyclo[3.3.1]nonane (Bridged Ether) TS->Prod Transannular Cyclization (-H+)

Caption: Mechanistic pathway showing the conversion of the amine to a diazonium leaving group, followed by intramolecular nucleophilic capture.[1]

Experimental Protocol

Reagents and Materials
ComponentGrade/PurityRole
cis-5-Aminocyclooctanol >95% (cis)Substrate
Sodium Nitrite (

)
ACS ReagentDiazotizing Agent
Acetic Acid (

)
GlacialSolvent/Acid Catalyst
Sodium Hydroxide (

)
50% aq.[1]Neutralization
Diethyl Ether (

)
AnhydrousExtraction Solvent
Magnesium Sulfate (

)
AnhydrousDrying Agent
Step-by-Step Methodology

Safety Warning: Diazotization reactions generate nitrogen gas.[1] Ensure adequate venting.[1] Sodium nitrite is toxic and an oxidizer.

Step 1: Substrate Solubilization[1]
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Charge the flask with cis-5-aminocyclooctanol (14.3 g, 0.10 mol).

  • Add Water (50 mL) and Glacial Acetic Acid (6.0 g, 0.10 mol) to dissolve the amine.[1]

    • Note: The solution should be clear. If the amine is a hydrochloride salt, adjust the amount of acetic acid accordingly or use water alone.[1]

Step 2: Diazotization and Cyclization[1]
  • Cool the reaction mixture to 0–5 °C using an ice/water bath.

  • Prepare a solution of Sodium Nitrite (7.6 g, 0.11 mol, 1.1 equiv) in Water (20 mL).

  • Add the

    
     solution dropwise to the amine solution over 30 minutes.
    
    • Critical Control: Maintain internal temperature <10 °C to prevent decomposition of the diazonium species before cyclization can occur.

  • Observe the evolution of nitrogen gas (

    
    ).[1]
    
  • Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.

  • Finally, heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salts and drive the cyclization to completion.

Step 3: Workup and Isolation[1][2]
  • Cool the mixture to room temperature.

  • Basify the solution to pH >10 by slowly adding 50% NaOH solution (approx. 10-15 mL).

    • Rationale: This converts any unreacted amine or acidic byproducts to their water-soluble forms, while the ether product remains organic.[1]

  • Steam distill the reaction mixture. The 9-oxabicyclo[3.3.1]nonane will co-distill with water.[1]

    • Alternative (Small Scale): Extract the aqueous mixture with Diethyl Ether (

      
       mL).
      
  • Combine the organic extracts (or distillate) and dry over anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure.

Step 4: Purification[1]
  • The crude material is typically a waxy solid or oil.

  • Sublimation is the preferred method for high-purity isolation due to the globular, adamantane-like shape of the molecule.

  • Alternatively, recrystallization from pentane or low-temperature zone melting can be used.[1]

Characterization & Quality Control

The following data confirms the formation of the bridged ether structure.

TechniqueExpected Signal/ParameterStructural Assignment

H NMR
(400 MHz,

)

3.90–4.00 (m, 2H)
Bridgehead protons (

-1,

-5) adjacent to Oxygen.[1]

1.40–2.20 (m, 12H)
Methylene envelope (overlapping).[1]

C NMR
(100 MHz,

)

~65–70 ppm
Bridgehead Carbons (

-O).[1]

~20–35 ppm
Methylene Carbons (

).[1]
IR Spectroscopy 1050–1100 cm

C–O–C stretch (Strong).[1][3]
Absence of 3200–3500 cm

Absence of OH or NH stretches (Critical for purity).[1]
Physical State Waxy Solid / CrystalsMp: ~115–117 °C (Lit.[1] value).

Self-Validation Check:

  • If the IR spectrum shows a broad peak at 3400 cm

    
    , the reaction likely produced 1,5-cyclooctanediol  (via water attack) rather than the ether.[1] This indicates either the wrong starting isomer (trans) or insufficient proximity control.[1]
    

Troubleshooting & Optimization

Issue: Low Yield / Formation of Diol
  • Root Cause: Use of trans-5-aminocyclooctanol or high water concentration competing with the internal alcohol.[1]

  • Solution: Verify the stereochemistry of the starting amine. The cis isomer is required. If using a mixture, expect a maximum yield of ~50% (based on cis content).[1]

Issue: Incomplete Reaction
  • Root Cause: Insufficient acid or degraded sodium nitrite.[1]

  • Solution: Ensure fresh

    
     is used. Maintain acidic pH (pH < 4) during the diazotization step to ensure the amine is protonated/reactive.[1]
    
Issue: Polymerization
  • Root Cause: Overheating during the diazonium decomposition.

  • Solution: Control the warming step strictly. Do not exceed 60 °C until gas evolution ceases.[1]

References

  • Cope, A. C.; Keough, A. H.; Peterson, P. E.; Simmons, H. E.; Wood, G. W. "Proximity Effects.[1] III. Transannular Nucleophilic Displacement Reactions in the Cyclooctane Series." Journal of the American Chemical Society, 1957 , 79(14), 3900–3905.[1]

  • Cope, A. C.; Pike, R. A.; Spencer, C. F. "Cyclic Polyolefins.[1] XXVIII. Transannular Effects in the Reaction of 5-Cycloocten-1-yl p-Bromobenzenesulfonate with Acetic Acid." Journal of the American Chemical Society, 1953 , 75(13), 3212–3215.[1]

  • Quinn, C. B.; Wiseman, J. R. "9-Oxabicyclo[3.3.1]non-1-ene."[1] Journal of the American Chemical Society, 1973 , 95(4), 1342–1343.[1] (Provides spectral data for the backbone).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to NMR Characterization of 5-Aminocyclooctanol Conformers

For researchers, medicinal chemists, and professionals in drug development, the conformational landscape of a molecule is intrinsically linked to its biological activity. The 5-aminocyclooctanol scaffold, a key structura...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the conformational landscape of a molecule is intrinsically linked to its biological activity. The 5-aminocyclooctanol scaffold, a key structural motif in various pharmacologically active compounds, presents a significant analytical challenge due to the inherent flexibility of the eight-membered ring. Unlike the well-defined chair conformation of cyclohexane, cyclooctane and its derivatives can adopt multiple low-energy conformations, such as the boat-chair (BC) and twist-boat (TB), which are often in rapid equilibrium. Elucidating the dominant conformers and the dynamics of their interconversion is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the comprehensive characterization of 5-aminocyclooctanol conformers. While direct, published experimental NMR data for 5-aminocyclooctanol is scarce, this guide will leverage data from the closely related and well-studied cis- and trans-4-aminocyclohexanol as illustrative examples. We will then extrapolate these principles to the more complex cyclooctane system, integrating computational chemistry as a powerful predictive tool to bridge the gap between model systems and the target molecule.

The Conformational Challenge of the Cyclooctane Ring

The cyclooctane ring is significantly more flexible than its six-membered counterpart. It exists as a dynamic equilibrium of several conformations, with the boat-chair (BC) being generally the most stable, but with other forms like the twist-boat (TB) and crown conformations also being accessible. The energy barriers between these conformers are often low, leading to rapid interconversion at room temperature on the NMR timescale. This results in averaged signals, obscuring the structural details of individual conformers.

The introduction of substituents, such as the amino and hydroxyl groups in 5-aminocyclooctanol, further complicates this landscape by introducing additional stereochemical possibilities (cis and trans isomers) and influencing the conformational equilibrium through steric and electronic effects.

BC Boat-Chair (BC) (Ground State) TBC Twist-Boat-Chair (Transition State) BC->TBC ΔG‡ TB Twist-Boat (TB) (Low Energy) TBC->TB ΔG‡ caption Conformational exchange in cyclooctane.

Caption: Simplified energy landscape for cyclooctane conformational interconversion.

A Multi-faceted NMR Approach to Unraveling Conformational Dynamics

A combination of NMR techniques is essential to fully characterize the conformational behavior of 5-aminocyclooctanol. This guide will compare three key approaches:

  • Dynamic NMR (DNMR) Spectroscopy: To probe the kinetics of conformational exchange.

  • Through-Space Correlations (NOESY/ROESY): To determine the spatial proximity of protons and thus the stereochemistry and conformation.

  • Through-Bond Scalar Couplings (J-Coupling Analysis): To deduce dihedral angles and infer ring puckering.

These experimental approaches are significantly enhanced when used in conjunction with computational chemistry.

Dynamic NMR (DNMR) Spectroscopy: Quantifying Conformational Exchange

At room temperature, the rapid interconversion of 5-aminocyclooctanol conformers leads to a single set of averaged NMR signals. By lowering the temperature, it is possible to slow down this exchange to a rate that is slow on the NMR timescale. This results in the decoalescence of the averaged signals into separate signals for each populated conformer.

Causality Behind Experimental Choices: The choice of a low-boiling point solvent that remains liquid at low temperatures is critical. A mixture of dichlorofluoromethane and chlorodifluoromethane is often employed for its ability to reach temperatures as low as -180°C. The temperature at which the signals coalesce (the coalescence temperature, Tc) is directly related to the free energy of activation (ΔG‡) for the conformational exchange process.

Alternative Comparison: While DNMR provides invaluable kinetic information, it may not be feasible if the energy barrier is too low (requiring impractically low temperatures) or if the population of minor conformers is too small to be detected.

Experimental Protocol: Dynamic ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the aminocyclooctanol sample in a suitable low-temperature deuterated solvent (e.g., CD₂Cl₂ or a mixture like CHF₂Cl/CHFCl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: At each temperature, acquire a ¹H NMR spectrum, ensuring proper shimming to maintain resolution.

  • Analysis: Identify the coalescence temperature (Tc) for key signals. Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion.

Through-Space Correlations: NOESY and ROESY

Nuclear Overhauser Effect (NOE) experiments detect the transfer of magnetization between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This makes NOE spectroscopy a powerful tool for determining the relative stereochemistry and conformation of molecules.

  • NOESY (Nuclear Overhauser Enhancement Spectroscopy): The standard 2D experiment for detecting NOEs. For small molecules, NOE cross-peaks are typically opposite in phase to the diagonal peaks.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY that is particularly useful for medium-sized molecules where the NOE may be close to zero. In ROESY, the cross-peaks are always positive, which can simplify interpretation.

Causality Behind Experimental Choices: For a molecule like 5-aminocyclooctanol, which is a small molecule, a 2D NOESY experiment is generally the first choice. The presence or absence of cross-peaks between specific protons allows for the differentiation of diastereomers and provides strong evidence for the predominant conformation in solution. For instance, in a chair-like conformation, strong NOEs would be expected between axial protons on the same face of the ring (1,3-diaxial interactions).

Data Presentation: Illustrative NOE Correlations for Aminocyclohexanol

To illustrate the power of NOE, let's consider the well-characterized cis- and trans-4-aminocyclohexanol. In the most stable chair conformation of the trans isomer, both the amino and hydroxyl groups are equatorial, placing the H-1 and H-4 protons in axial positions. This would lead to strong NOEs between these protons and the other axial protons at positions 3 and 5. In contrast, for the cis isomer (with one axial and one equatorial substituent), a different set of NOE correlations would be observed.

Proton Pair Expected NOE in trans-4-aminocyclohexanol (diequatorial) Expected NOE in cis-4-aminocyclohexanol (ax/eq)
H-1 (ax) ↔ H-3/5 (ax)StrongWeak/Absent
H-4 (ax) ↔ H-2/6 (ax)StrongWeak/Absent
H-1 (ax) ↔ H-2/6 (eq)WeakStrong/Medium
H-4 (ax) ↔ H-3/5 (eq)WeakStrong/Medium

This is a predictive table based on established principles of cyclohexane conformation.

Experimental Protocol: 2D NOESY
  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). It is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE, by using the freeze-pump-thaw method.

  • Spectrometer Setup: Use a standard 2D NOESY pulse sequence (e.g., noesygpphpp).

  • Key Parameters:

    • Mixing Time (tm): This is the most critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest.

  • Data Acquisition and Processing: Acquire the 2D data and process with appropriate window functions. Phase the spectrum carefully, as NOE cross-peaks have a specific phase relationship with the diagonal.

cluster_exp Experimental Workflow cluster_analysis Data Interpretation Sample_Prep Sample Preparation (Freeze-Pump-Thaw) Acquire_1D Acquire 1D ¹H Spectrum Sample_Prep->Acquire_1D Setup_NOESY Setup 2D NOESY (Set Mixing Time) Acquire_1D->Setup_NOESY Acquire_2D Acquire 2D Data Setup_NOESY->Acquire_2D Process_2D Process and Phase 2D Spectrum Acquire_2D->Process_2D Analyze Analyze Cross-Peaks Process_2D->Analyze Correlate Correlate Cross-Peaks to Proton Pairs Analyze->Correlate Compare Compare with Predicted NOEs for Different Conformers Correlate->Compare Determine Determine Predominant Conformation/Stereochemistry Compare->Determine caption NOESY experimental and analysis workflow.

Caption: Workflow for conformational analysis using 2D NOESY.

J-Coupling Analysis: A Window into Dihedral Angles

The magnitude of the through-bond coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus gain insight into the ring's conformation.

Causality Behind Experimental Choices: In a rigid chair conformation of a cyclohexane ring, distinct differences are observed for axial-axial, axial-equatorial, and equatorial-equatorial couplings:

  • ³J_ax,ax: Large (typically 10-13 Hz), corresponding to a dihedral angle of ~180°.

  • ³J_ax,eq and ³J_eq,eq: Small (typically 2-5 Hz), corresponding to dihedral angles of ~60°.

For the more flexible cyclooctane ring, the observed J-couplings are an average over the populated conformations. However, by comparing the experimental values to those predicted for idealized conformations (e.g., boat-chair vs. twist-boat), one can deduce the most likely conformational preferences.

Data Presentation: Illustrative ¹H NMR Data for 4-Aminocyclohexanol Isomers

The differentiation between cis- and trans-4-aminocyclohexanol is a classic example of using J-coupling analysis. The H-1 proton (the proton on the carbon bearing the hydroxyl group) shows a distinctly different multiplicity in the two isomers.

Isomer H-1 Proton Environment Expected Multiplicity and Coupling Constants
transAxial (in diequatorial conformer)Triplet of triplets (tt) with large axial-axial couplings (~10-12 Hz) and smaller axial-equatorial couplings (~3-4 Hz).
cisEquatorial (in ax/eq conformer)Broad multiplet with only small axial-equatorial and equatorial-equatorial couplings (~2-5 Hz).

Table based on data from BenchChem.

This clear difference in coupling patterns provides a definitive method for assigning the stereochemistry.

Experimental Protocol: High-Resolution ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to ensure sufficient resolution to measure the coupling constants accurately.

  • Data Processing: Apply a resolution-enhancing window function (e.g., Lorentzian-to-Gaussian transformation) before Fourier transformation.

  • Analysis: Carefully measure the coupling constants for all relevant protons. Compare these values with those predicted by the Karplus equation for different possible conformations of the 5-aminocyclooctanol ring.

The Synergy of NMR and Computational Chemistry

Given the conformational complexity of 5-aminocyclooctanol and the lack of direct experimental data, computational chemistry becomes an indispensable partner to NMR spectroscopy. Density Functional Theory (DFT) calculations can be used to:

  • Identify Low-Energy Conformers: Perform a conformational search to identify the stable conformers (e.g., different boat-chair and twist-boat forms) and calculate their relative energies.

  • Predict NMR Parameters: For each low-energy conformer, calculate the NMR chemical shifts and spin-spin coupling constants.

  • Boltzmann Averaging: Calculate a Boltzmann-weighted average of the NMR parameters based on the relative energies of the conformers.

  • Compare and Refine: Compare the computationally predicted, Boltzmann-averaged NMR data with the experimental data (from the target molecule or a close analog). A good agreement provides strong evidence for the calculated conformational equilibrium.

Causality Behind Experimental Choices: A common and effective level of theory for such calculations is B3LYP with a basis set such as 6-31G(d,p). This provides a good balance between accuracy and computational cost for molecules of this size. Including a solvent model (e.g., PCM) is crucial for accurately reflecting the conditions of the NMR experiment.

cluster_comp Computational Workflow cluster_exp Experimental Data Conformer_Search Conformational Search (e.g., MMFF, DFT) Geometry_Opt Geometry Optimization of Low-Energy Conformers Conformer_Search->Geometry_Opt Freq_Calc Frequency Calculation (Confirm Minima, Get ΔG) Geometry_Opt->Freq_Calc NMR_Calc NMR Parameter Calculation (Chemical Shifts, J-Couplings) Freq_Calc->NMR_Calc Boltzmann Boltzmann Averaging NMR_Calc->Boltzmann Compare Compare and Refine Conformational Model Boltzmann->Compare Exp_NMR Experimental NMR Data (¹H, ¹³C, NOESY, J-Couplings) Exp_NMR->Compare caption Integrated computational and experimental workflow.

Caption: Integrated workflow combining computational chemistry and experimental NMR.

Conclusion

The conformational characterization of 5-aminocyclooctanol is a complex but tractable problem that requires a synergistic application of multiple NMR techniques and computational modeling. While Dynamic NMR provides crucial information on the energetics of conformational exchange, NOESY/ROESY experiments are paramount for determining spatial relationships and stereochemistry. Concurrently, a detailed analysis of vicinal proton-proton coupling constants offers invaluable insight into the dihedral angles that define the ring's conformation.

In the absence of direct experimental data for the target molecule, a strategy combining high-level DFT calculations with experimental data from well-characterized analogs like 4-aminocyclohexanol provides a robust and scientifically rigorous path forward. This integrated approach allows researchers to build a comprehensive and validated model of the conformational landscape of 5-aminocyclooctanol, a critical step in understanding its biological function and advancing drug development efforts.

References

  • University of Oxford. (2025, January). Variable Temperature NMR Experiments.
  • University of Oxford Department of Chemistry. (2025, February). Variable Temperature NMR Experiments.
  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved February 22, 2026, from [Link]

  • Western University. (n.d.). VARIABLE-TEMPERATURE NMR EXPERIMENTS. Retrieved February 22, 2026, from [Link]

  • University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald.
  • Casarini, D., Lunazzi, L., & Mazzanti, A. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry, 2010(8), 1435-1448.
  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. Retrieved from [Link]

  • IMSERC. (n.d.). Variable Temperature (VT) Control for NMR. Retrieved February 22, 2026, from [Link]

  • Ritter, S. K. (2003, December 22). Karplus Equation. Chemical & Engineering News, 81(51), 33.
  • National Center for Biotechnology Information. (n.d.). 4-Aminocyclohexanol. PubChem Compound Database. Retrieved February 22, 2026, from [Link]

  • Decatur, J. (2018, August 8). NOE Experiments on the Bruker 400 and 500.
  • UMYMFOR. (n.d.). NOE Experiments on the Bruker. Retrieved February 22, 2026, from [Link]

  • UCSB Chemistry and Biochemistry NMR Facility. (n.d.). 1D NOESY. Retrieved February 22, 2026, from [Link]

  • Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment.
  • Noe, E. A., & Roberts, J. D. (1982). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 104(22), 6183-6187.
  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.
  • Wikipedia. (n.d.). Karplus equation. Retrieved February 22, 2026, from [Link]

  • Kvaran, Á., & Jónsson, H. (2013). Conformational properties of 1-methyl-1-germacyclohexane: low-temperature NMR and quantum chemical calculations. Structural Chemistry, 24(1), 125-131.
  • Filo. (2025, December 1). *Q2) Write a short note on any three of
Comparative

Constraining Flexibility: A Comparative Guide to the Biological Activity of Bicyclic vs. Monocyclic Cyclooctane Amines

Introduction: The Strategic Value of Conformational Rigidity In the intricate dance of drug-receptor interactions, the three-dimensional shape, or conformation, of a small molecule is paramount. Flexible molecules, like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Rigidity

In the intricate dance of drug-receptor interactions, the three-dimensional shape, or conformation, of a small molecule is paramount. Flexible molecules, like monocyclic cyclooctane amines, can adopt numerous shapes, only one of which might be optimal for binding to a biological target. This conformational ambiguity can come at an energetic cost, potentially lowering binding affinity. In contrast, bicyclic systems, such as those containing a bicyclo[3.3.1]nonane core, introduce conformational rigidity. This pre-organization can lock the molecule into a bioactive conformation, enhancing potency and selectivity. This guide provides a comparative analysis of these two scaffolds, offering experimental insights for researchers in drug discovery.

The core hypothesis is that constraining the eight-membered ring of a cyclooctane amine within a bicyclic framework can lead to a more defined structure-activity relationship (SAR), a foundational concept in medicinal chemistry that links a molecule's structure to its biological function.[1][2] This guide will explore this principle by examining the impact of this structural change on biological activity, particularly at nicotinic acetylcholine receptors (nAChRs), a common target for such amine-containing compounds.[3][4]

Structural & Conformational Analysis: Chair, Boat, and the Bicyclic Clamp

The flexible nature of a simple cyclooctane ring allows it to exist in several conformations, with the boat-chair being one of the most stable. Introducing an amine substituent adds another layer of complexity. However, when this cyclooctane is part of a bicyclo[3.3.1]nonane system, the conformational possibilities are dramatically reduced. This framework typically exists in a more rigid twin-chair conformation, although boat-chair forms can also be present depending on substitution patterns.[5][6] This "bicyclic clamp" forces the amine substituent into a more defined spatial orientation, which can have profound effects on how it interacts with the amino acid residues within a receptor's binding pocket.

Comparative Biological Activity: A Case Study at Nicotinic Receptors

While direct, side-by-side comparisons of simple monocyclic and bicyclic cyclooctane amines are not abundant in a single publication, we can synthesize a comparison by examining related structures and their activity, particularly as analogues of potent natural products like epibatidine.[4][7] Epibatidine is a powerful agonist at nAChRs, but its therapeutic potential is limited by toxicity.[4] Many synthetic analogues have been created to improve its selectivity and safety profile, providing a rich dataset for SAR studies.[3][8][9]

By analyzing data from various studies on epibatidine analogues and other bicyclic amines, a clear trend emerges: the rigid bicyclic scaffold is a key determinant of high-affinity binding.

Compound ClassRepresentative ScaffoldTargetBinding Affinity (Ki, nM)Key Takeaway
Bicyclic Amines 7-azabicyclo[2.2.1]heptane (Epibatidine core)α4β2 nAChR0.01 - 10The rigid, constrained structure leads to exceptionally high potency.[8]
Bicyclic Amines 8-azabicyclo[3.2.1]octanenAChRHigh Affinity (qualitative)Analogues show high affinity, highlighting the benefit of the bicyclic core.[3]
Monocyclic Amines Substituted CycloalkylaminesVarious (GPCRs, Ion Channels)Highly VariableActivity is highly dependent on other structural features; often associated with off-target effects.[10]

The data strongly suggest that the conformational restriction imposed by the bicyclic system is a critical factor for achieving high potency at nAChRs. The pre-organized structure of the bicyclic amine reduces the entropic penalty of binding, leading to a more favorable interaction with the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

To quantitatively determine the binding affinity (Ki) of a test compound (e.g., a novel bicyclic or monocyclic amine), a competitive radioligand binding assay is the gold standard.[11][12][13] This assay measures the ability of a non-radioactive test compound to displace a radioactive ligand that is known to bind to the target receptor with high affinity.

Step-by-Step Methodology
  • Receptor Preparation:

    • Prepare a membrane homogenate from cells or tissues known to express the target receptor (e.g., rat cerebral cortex for α4β2 nAChRs).[14]

    • Homogenize the tissue in a cold lysis buffer and centrifuge to pellet the membranes.[14]

    • Wash the pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a method like the BCA assay.[14]

  • Assay Setup:

    • Work in a 96-well plate format for high-throughput analysis.[14]

    • To each well, add the following in order:

      • Assay Buffer

      • A fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine), typically at or below its dissociation constant (Kd).[15]

      • A range of concentrations of the unlabeled test compound (the "competitor").

      • The receptor membrane preparation to initiate the binding reaction.

  • Defining Controls:

    • Total Binding: Wells containing only the receptor, radioligand, and buffer (no competitor). This represents the maximum possible binding.[15]

    • Non-Specific Binding (NSB): Wells containing the receptor, radioligand, and a high concentration of a known, potent, unlabeled ligand. This measures the binding of the radioligand to non-receptor components.[15]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand.[14]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Dry the filter mat.

    • Add a scintillation cocktail to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.

    • Use non-linear regression analysis to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor 1. Prepare Receptor Membranes Incubate 4. Incubate Components (Receptor + Ligand + Competitor) Receptor->Incubate Radioligand 2. Prepare Radioligand ([³H]Epibatidine) Radioligand->Incubate Competitor 3. Prepare Test Compounds (Serial Dilutions) Competitor->Incubate Filter 5. Terminate & Filter (Separate Bound/Unbound) Incubate->Filter Reach Equilibrium Count 6. Scintillation Counting (CPM) Filter->Count Calculate 7. Calculate IC50 (Non-linear Regression) Count->Calculate Raw Data Ki 8. Determine Ki Value (Cheng-Prusoff Eq.) Calculate->Ki

Competitive Radioligand Binding Assay Workflow.

Signaling Pathway Context: Nicotinic Acetylcholine Receptors

The biological activity of these amines is often mediated through their interaction with ligand-gated ion channels like nAChRs.[16][17][18] Upon binding of an agonist (like a potent bicyclic amine), the receptor channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺).[17][19] This influx depolarizes the cell membrane, leading to an excitatory cellular response. The subsequent increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events, including the activation of protein kinases like those in the PI3K-Akt pathway, which can ultimately influence neuronal survival and other cellular processes.[19]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nAChR Nicotinic ACh Receptor (nAChR) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opens Depolarization Membrane Depolarization nAChR->Depolarization Ligand Bicyclic Amine (Agonist) Ligand->nAChR Binds PI3K PI3K-Akt Pathway Ca_Influx->PI3K Activates Response Cellular Response (e.g., Neuroprotection) Depolarization->Response PI3K->Response

Simplified nAChR-Mediated Signaling Pathway.

Conclusion and Future Outlook

The evidence strongly supports the strategic advantage of using bicyclic scaffolds to constrain cyclooctane amines for targeted biological activity. The inherent rigidity of systems like bicyclo[3.3.1]nonanes pre-organizes the molecule for optimal receptor interaction, often leading to significantly higher binding affinity and potency compared to their more flexible monocyclic counterparts. While monocyclic amines have their place, their conformational flexibility can be a liability, potentially leading to lower potency and increased off-target interactions.

For drug development professionals, focusing on rigid bicyclic scaffolds represents a more efficient path toward potent and selective modulators of targets like nAChRs. Future research should focus on further exploring the SAR of substituted bicyclic systems to fine-tune selectivity between different receptor subtypes, a key challenge in developing safer and more effective therapeutics.

References

  • Title: Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf Source: NCBI Bookshelf URL
  • Title: Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells Source: International Journal of Molecular Sciences URL
  • Title: Nicotinic acetylcholine receptor intracellular signaling pathway Source: Deranged Physiology URL
  • Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL
  • Title: Nicotinic acetylcholine receptors Source: Scholarpedia URL
  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
  • Title: Nicotinic acetylcholine receptor - Wikipedia Source: Wikipedia URL
  • Title: Radioligand Binding Studies Source: Springer Nature Experiments URL
  • Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
  • Title: Radiometric Ligand-Binding Assays Source: Revvity URL
  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL
  • Title: Conformational Analysis of Bicyclo [3.3.
  • Title: Synthesis and crystal structure analysis of substituted bicyclo[3.3.
  • Title: Conformational Analysis of Bicyclo[16][16][19]nonanes Source: Request PDF - ResearchGate URL:

  • Title: Synthesis and binding studies of some epibatidine analogues Source: PubMed URL
  • Title: Chemistry of 3-azabicyclo[3.3.
  • Title: Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 Source: PubMed URL
  • Title: Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?
  • Title: EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW Source: PMC - NIH URL
  • Title: Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model Source: Frontiers Publishing Partnerships URL
  • Title: Structure Activity Relationship Of Drugs Source: ResearchGate URL
  • Source: proLékaře.
  • Title: Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands Source: ResearchGate URL
  • Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists Source: RSC Publishing URL
  • Title: β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.
  • Title: Biological activity of some monocyclic- and bicyclic beta-lactams with specified functional groups Source: PubMed URL
  • Title: The Role of Structure-Activity Relationship (SAR)
  • Title: SAR: Structure Activity Relationships Source: CDD Vault URL
  • Title: Bicyclo [6.3.
  • Title: Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity Source: MDPI URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 5-Aminocyclooctanol Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Effective waste management of 5-Aminocyclooctanol hydrochloride requires understanding its dual nature: it is an amphiphilic organic amine stabilized as a hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Effective waste management of 5-Aminocyclooctanol hydrochloride requires understanding its dual nature: it is an amphiphilic organic amine stabilized as a hydrochloride salt. While often categorized generically as "organic solid waste," its specific functional groups dictate strict segregation protocols to prevent the formation of toxic byproducts (e.g., chloramines or nitrosamines) in the waste stream.

This guide provides a self-validating workflow for researchers to dispose of this compound safely, ensuring compliance with RCRA (USA) and general laboratory safety standards.

Chemical Profile[3][6][9][10]
  • Functional Groups: Cyclooctyl ring (lipophilic), Hydroxyl group (polar), Amine hydrochloride (ionic/acidic).

  • Key Stability Insight: As a hydrochloride salt, the amine is protonated (

    
    ). This renders it non-volatile and water-soluble. Critical Operational Rule:  Do not basify this waste stream. Adding strong base liberates the free amine, which may precipitate out of aqueous solution, clog waste lines, and increase volatility/odor.
    

Hazard Identification & Incompatibility Logic

Before handling, operators must acknowledge the specific chemical risks associated with disposal.

Hazard ClassRisk DescriptionOperational Consequence
Irritant (Skin/Eye) Acidic nature of the HCl salt can cause contact dermatitis.Mandatory PPE: Nitrile gloves (0.11mm min), safety goggles.
Incompatibility: Oxidizers Reacts with strong oxidizers (e.g., Nitric Acid, Permanganates).Segregation: Never place in "Oxidizing Waste" containers. Risk of fire/exothermic reaction.[1][2]
Incompatibility: Hypochlorites CRITICAL: Mixing with Bleach (NaOCl) generates Chloramines.Strict Ban: Never use bleach to clean spills of this compound. Chloramine gas is acutely toxic.[3]
Incompatibility: Nitrites Reacts with nitrosating agents to form Nitrosamines.Segregation: Keep away from sodium nitrite or nitrate waste streams (carcinogen risk).

Pre-Disposal Characterization & Segregation

Effective disposal starts at the bench. You must characterize the waste state to determine the correct stream.

The "Stream A" vs. "Stream B" Protocol
  • Stream A: Solid Waste (Pure Compound/Desiccated)

    • Description: Expired shelf stocks, spill cleanup residues, or contaminated solids (gloves/paper).[4]

    • Container: High-density polyethylene (HDPE) wide-mouth jar.

    • Labeling: "Hazardous Waste - Solid - Organic Amine Salt."

  • Stream B: Liquid Waste (Mother Liquors/Reaction Mixtures)

    • Description: Compound dissolved in water, methanol, or DMSO.

    • Container: Solvent-compatible carboy (HDPE or Glass).

    • pH Control: Maintain pH < 7. Keep acidic/neutral to ensure the salt remains soluble.

Step-by-Step Disposal Workflow

Phase 1: Waste Generation & Packaging
  • Assess the Matrix: Determine if the 5-Aminocyclooctanol HCl is the sole contaminant or part of a mixture.

    • If mixed with Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Waste .

    • If mixed with Non-Halogenated Solvents (MeOH, Acetone): Segregate into Non-Halogenated Waste .

  • Double Containment: If disposing of the pure solid bottle, place the original container inside a clear, sealable secondary bag (Ziploc type) before placing it in the waste drum. This prevents cross-contamination if the original bottle breaks.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "5-Aminocyclooctanol Hydrochloride" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

Phase 2: Satellite Accumulation Area (SAA)
  • Cap Management: Ensure the waste container cap is screwed down tight when not actively adding waste. Funnels must be removed immediately after use.

  • Inspection: Weekly check for crystallization. If crystals form in the liquid waste container, add a small amount of compatible solvent (e.g., Methanol) to re-dissolve. Do not attempt to chip crystals out mechanically.

Phase 3: Final Disposal (EHS Handoff)
  • Preferred Method: Incineration. High-temperature combustion ensures complete destruction of the cyclooctyl ring and amine group.

  • Waste Code Assignment (RCRA Context):

    • Unless specifically listed (unlikely for this specific intermediate), use D001 (Ignitable) if in flammable solvent, or Non-Regulated Chemical Waste if solid, depending on local statutes. Always default to "Hazardous" for organic intermediates.

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for disposing of 5-Aminocyclooctanol HCl.

DisposalWorkflow Start Waste Generation: 5-Aminocyclooctanol HCl StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder, contaminated gloves) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Solutions) StateCheck->LiquidStream Liquid SolidPkg Double Bag & Label: 'Organic Solid - Irritant' SolidStream->SolidPkg SolventCheck Check Solvent Type LiquidStream->SolventCheck Halo Halogenated Waste (Contains DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Waste (MeOH, Water, DMSO) SolventCheck->NonHalo Non-Halogenated Central Central Accumulation Area (EHS Pickup) Halo->Central NonHalo->Central SolidPkg->Central Incineration Final Disposal: High Temp Incineration Central->Incineration

Figure 1: Decision tree for segregating 5-Aminocyclooctanol Hydrochloride waste streams based on physical state and solvent matrix.

Emergency Spill Response

In the event of a spill, immediate action minimizes exposure.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator if dust is airborne.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent.

  • Cleaning: Wash the area with a mild soapy solution. REMINDER: Do NOT use bleach.

  • Disposal: All cleanup materials go into the Solid Waste stream (Stream A).

References

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride (Analogous Structure).[3] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • Stanford University EHS. (2020). Chemical Incompatibility Guide. Retrieved from

  • Collect and Recycle. (2024). Amine Disposal Guidelines for Businesses. Retrieved from

Sources

Handling

Technical Advisory: Handling Protocols for 5-Aminocyclooctanol Hydrochloride

Part 1: Executive Safety Assessment The "Why" Behind the Protocol As a Senior Application Scientist, I often see researchers treat amine salts as benign "white powders." This is a critical error. 5-Aminocyclooctanol hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

The "Why" Behind the Protocol

As a Senior Application Scientist, I often see researchers treat amine salts as benign "white powders." This is a critical error. 5-Aminocyclooctanol hydrochloride combines the reactivity of a secondary amine with the potential acidity of a hydrochloride salt.

While specific toxicological data for this isomer may be limited, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

  • Hydrolysis Risk: Upon contact with mucosal moisture (lungs, eyes), the HCl moiety can hydrolyze, creating a localized acidic environment (pH < 4).

  • Sensitization: Cyclic amines are known sensitizers. Repeated exposure to dust, even at sub-irritant levels, can lead to long-term allergic dermatitis or respiratory sensitization.

  • Hygroscopicity: This salt is likely hygroscopic. It will absorb atmospheric moisture, becoming sticky and difficult to handle, which increases the risk of spreading contamination during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute injury, but chronic sensitization.

Body AreaRecommended EquipmentTechnical Rationale & Specifications
Respiratory Fume Hood (Primary) Alt: N95/P100 RespiratorEngineering Control First: The primary hazard is fine particulate dust. Handling must occur inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of acidic particulates.
Hand Protection Nitrile Gloves (Min.[1][2] Thickness: 0.11mm / 5 mil)Material Compatibility: Nitrile offers excellent resistance to organic salts. Latex is not recommended due to higher permeability to organic amines in solution. Double Gloving: Required when handling solutions. The outer glove protects against splashes; the inner glove protects against permeation during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust Ingress: Standard safety glasses have gaps. Airborne amine salt dust can bypass glasses and react with eye moisture to cause chemical conjunctivitis. Goggles provide a sealed environment.[3]
Body Lab Coat (High-Closure) Material: Poly/Cotton or TyvekSkin Coverage: Ensure the coat buttons to the neck. Amine salts trapped under a collar can cause severe contact dermatitis (chemical burns) due to friction and sweat.
Part 3: Operational Workflow & Visualization

The following diagram illustrates the "Zero-Contact" workflow designed to minimize static discharge and dust generation.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup Phase Start Risk Assessment (Check SDS & Ventilation) PPE_Don Don PPE (Nitrile + Goggles + Lab Coat) Start->PPE_Don Static_Check Static Mitigation (Ionizer bar or Anti-static gun) PPE_Don->Static_Check Prevent Dispersion Weighing Weighing (Use closed balance) Static_Check->Weighing Transfer Solvent Addition (Dissolve slowly to manage exotherm) Weighing->Transfer Spill_Check Spill Detected? Transfer->Spill_Check Decon Wipe Down (Weak base solution if needed) Spill_Check->Decon No Waste Disposal (Solid Hazardous Waste) Spill_Check->Waste Absorb & Dispose Decon->Waste

Figure 1: Operational workflow emphasizing static mitigation and containment within the fume hood.

Part 4: Step-by-Step Handling Protocol

1. Environmental Setup (The "Static Trap")

  • Context: Amine hydrochloride salts are often fine, dry powders prone to static charge. A static discharge can cause the powder to "jump" out of the spatula, contaminating the bench.

  • Action: Use an anti-static gun or ionizer bar inside the balance draft shield. If unavailable, wipe the exterior of the weighing vessel with a damp lint-free wipe to discharge static before opening the vial.

2. Weighing & Transfer

  • Action: Always weigh into a tared vessel (like a vial) rather than onto weighing paper.

  • Why: Transferring from paper increases the risk of dust generation. Weighing directly into the reaction vessel minimizes exposure steps.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

3. Solubilization

  • Action: Add solvent to the solid, not the solid to the solvent.

  • Why: Adding powder to a stirring liquid can generate an aerosol cloud. Adding solvent to the static solid suppresses dust immediately.

4. Decontamination

  • Action: Wipe the balance area with a wet paper towel (water), followed by an alcohol wipe.

  • Why: Water solubilizes the salt effectively; alcohol removes organic residues.

Part 5: Disposal & Emergency Response

Waste Management Logic Do not dispose of 5-Aminocyclooctanol hydrochloride down the drain. As an organic amine, it has potential aquatic toxicity.

  • Solid Waste: Excess powder or contaminated wipes must go into "Solid Hazardous Waste" (RCRA Code generally implies incineration for organic amines).

  • Liquid Waste: Solutions should be segregated into "Organic Solvent Waste." Avoid mixing with strong oxidizers (e.g., Nitric Acid waste) as amines can form unstable N-nitroso compounds or cause exothermic reactions.

Emergency Exposure

  • Skin Contact: Brush off dry powder before wetting. Then rinse with water for 15 minutes. (Wetting a large amount of powder on skin can create a concentrated acidic paste).

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234, Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

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